1-(2-Iodophenyl)-N,N-dimethylmethanamine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like molecular weight, density, boiling and melting points, solubility, and stability. These properties can often be found in chemical databases .Scientific Research Applications
Organic Synthesis and Catalysis
One of the primary applications of 1-(2-Iodophenyl)-N,N-dimethylmethanamine and related compounds in scientific research is in the field of organic synthesis and catalysis. For instance, it has been used in the development of neurokinin-1 receptor antagonists, highlighting its role in synthesizing compounds with potential therapeutic applications (Harrison et al., 2001). Additionally, its derivatives have been employed in the preparation of N-(iodophenyl)-amides via an unprecedented Ullmann–Finkelstein tandem reaction, demonstrating its utility in novel synthetic routes (Toto et al., 2006).
Material Science
In material science, derivatives of 1-(2-Iodophenyl)-N,N-dimethylmethanamine have been investigated for their application in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents were synthesized and characterized for their potential in electrochromic and electrofluorochromic devices, indicating the compound's relevance in developing advanced materials for technology applications (Wu et al., 2019).
Pharmaceutical Development
In pharmaceutical development, research has focused on the synthesis of compounds for potential therapeutic applications. For example, 1-(2-Iodophenyl)-N,N-dimethylmethanamine derivatives have been synthesized for their antiviral activity, indicating the compound's utility in developing new therapeutic agents (Luo et al., 2012). Moreover, research into the biodistribution and radiation dosimetry of [123I]ADAM, a derivative of 1-(2-Iodophenyl)-N,N-dimethylmethanamine, in healthy human subjects suggests its potential as a tracer for single-photon emission tomography imaging of serotonin receptors, offering insights into its application in diagnostic imaging (Kauppinen et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-iodophenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMQWGJRGTBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509673 |
Source
|
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
CAS RN |
10175-33-4 |
Source
|
Record name | 2-Iodo-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10175-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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